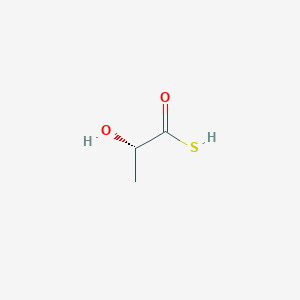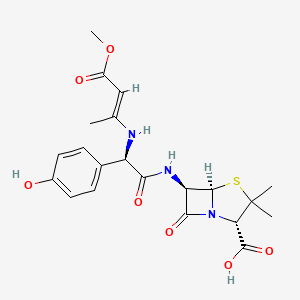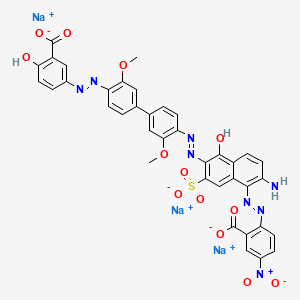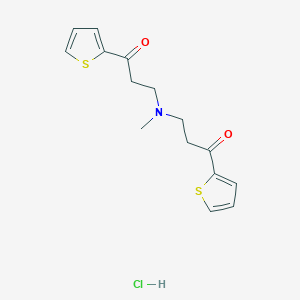
3,3'-(Methylimino)bis[1-(2-thienyl)-1-propanone Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(Methylimino)bis[1-(2-thienyl)-1-propanone Hydrochloride is a chemical compound known for its role as an impurity in the synthesis of Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder, generalized anxiety disorder, fibromyalgia, neuropathic pain, and central sensitization . The compound has a molecular formula of C15H18NO2S2Cl and a molecular weight of 343.89 g/mol .
Métodos De Preparación
The synthesis of 3,3’-(Methylimino)bis[1-(2-thienyl)-1-propanone Hydrochloride involves the reaction of 1-(2-thienyl)-1-propanone with methylamine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Análisis De Reacciones Químicas
3,3’-(Methylimino)bis[1-(2-thienyl)-1-propanone Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups in the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or methanol. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3,3’-(Methylimino)bis[1-(2-thienyl)-1-propanone Hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its role as an impurity in pharmaceutical compounds and its potential effects on drug efficacy and safety.
Mecanismo De Acción
The mechanism of action of 3,3’-(Methylimino)bis[1-(2-thienyl)-1-propanone Hydrochloride involves its interaction with specific molecular targets and pathways. As an impurity in Duloxetine, it may affect the drug’s pharmacokinetics and pharmacodynamics. The compound’s molecular structure allows it to interact with various enzymes and receptors, potentially influencing their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
3,3’-(Methylimino)bis[1-(2-thienyl)-1-propanone Hydrochloride can be compared with other similar compounds, such as:
3,3’-(Methylimino)bis(1-phenyl-1-propanone): Similar in structure but with phenyl groups instead of thienyl groups.
Duloxetine: The parent compound from which 3,3’-(Methylimino)bis[1-(2-thienyl)-1-propanone Hydrochloride is an impurity
The uniqueness of 3,3’-(Methylimino)bis[1-(2-thienyl)-1-propanone Hydrochloride lies in its specific structure and its role as an impurity in Duloxetine, which can influence the drug’s properties and effects .
Propiedades
Fórmula molecular |
C15H18ClNO2S2 |
|---|---|
Peso molecular |
343.9 g/mol |
Nombre IUPAC |
3-[methyl-(3-oxo-3-thiophen-2-ylpropyl)amino]-1-thiophen-2-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C15H17NO2S2.ClH/c1-16(8-6-12(17)14-4-2-10-19-14)9-7-13(18)15-5-3-11-20-15;/h2-5,10-11H,6-9H2,1H3;1H |
Clave InChI |
IMRYQKYTXHHUHU-UHFFFAOYSA-N |
SMILES canónico |
CN(CCC(=O)C1=CC=CS1)CCC(=O)C2=CC=CS2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-[(4-Amino-2-ethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride](/img/structure/B13420859.png)
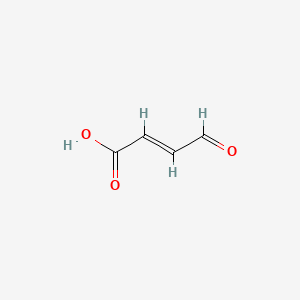
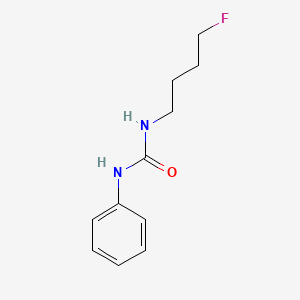
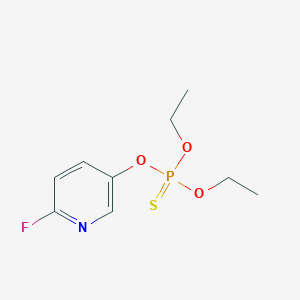



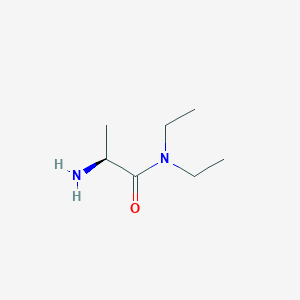
![Benzyl 2-prop-1-en-2-yl-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate](/img/structure/B13420906.png)
